![molecular formula C11H14O2S B098469 Butanoic acid, 4-[(4-methylphenyl)thio]- CAS No. 18850-48-1](/img/structure/B98469.png)

Butanoic acid, 4-[(4-methylphenyl)thio]-

Descripción general

Descripción

La Segetalina A es un péptido cíclico aislado de las semillas de Vaccaria hispanica, una planta perteneciente a la familia Caryophyllaceae . Este compuesto es conocido por su estructura única y sus actividades biológicas, lo que lo convierte en un tema de interés en varios campos científicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la Segetalina A implica la producción ribosomal de un péptido de 32 aminoácidos denominado presegetalina A1. Este precursor sufre la escisión por una serina proteasa (oligopeptidasa 1 u OLP1), lo que da como resultado un producto que contiene una glicina N-terminal . La ciclación final se ve facilitada por la enzima ciclasa de péptidos (PCY1), que cataliza la macrociclización del péptido lineal .

Métodos de producción industrial

La producción industrial de Segetalina A se logra principalmente mediante la extracción de semillas de Vaccaria hispanica. Las semillas se procesan para aislar el compuesto, que luego se purifica para lograr el nivel de pureza deseado para las aplicaciones de investigación e industriales .

Análisis De Reacciones Químicas

Tipos de reacciones

La Segetalina A experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede modificar los grupos funcionales del péptido, lo que podría alterar su actividad biológica.

Reducción: Las reacciones de reducción se pueden utilizar para modificar residuos específicos de aminoácidos dentro del péptido.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en el péptido, mejorando sus propiedades.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran a la Segetalina A incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones suelen implicar temperaturas controladas y niveles de pH para garantizar la estabilidad del péptido .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen versiones modificadas de la Segetalina A con actividades biológicas mejoradas o propiedades físicas alteradas. Estas modificaciones pueden conducir al desarrollo de nuevos agentes terapéuticos o aplicaciones industriales .

Aplicaciones Científicas De Investigación

La Segetalina A tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y macrociclización de péptidos.

Biología: Investigado por su papel en los mecanismos de defensa de las plantas y su potencial como biopesticida.

Medicina: Explorado por sus actividades antitumorales, antioxidantes y galactopoyéticas.

Industria: Aplicaciones potenciales en el desarrollo de nuevos fármacos y herramientas biotecnológicas.

Mecanismo De Acción

El mecanismo de acción de la Segetalina A implica su interacción con dianas y vías moleculares específicas. El compuesto ejerce sus efectos uniéndose a proteínas diana, alterando su función y modulando varios procesos celulares. Las dianas y vías moleculares exactas implicadas aún están bajo investigación, pero los estudios sugieren que la Segetalina A puede influir en las vías de transducción de señales y la expresión génica .

Comparación Con Compuestos Similares

Estos compuestos comparten estructuras similares pero difieren en sus secuencias de aminoácidos y actividades biológicas . En comparación con otros péptidos cíclicos, la Segetalina A es única debido a su secuencia específica y la presencia de ciertos grupos funcionales que confieren propiedades distintas .

Lista de compuestos similares

Segetalina B: Otro péptido cíclico de Vaccaria hispanica con actividades biológicas similares pero distintas.

Ciclopéptidos: Una categoría más amplia de péptidos cíclicos con estructuras y funciones variables.

Flavonoides: Aunque no son péptidos, los flavonoides de la misma familia de plantas exhiben actividades biológicas complementarias.

Propiedades

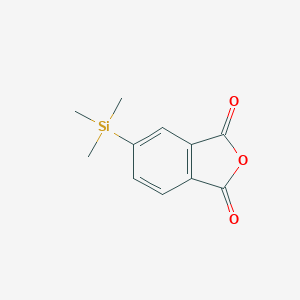

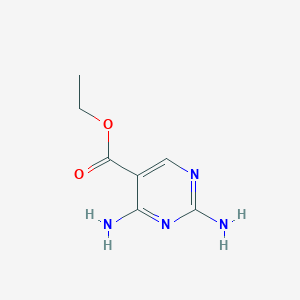

IUPAC Name |

4-(4-methylphenyl)sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-9-4-6-10(7-5-9)14-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFAYEMEDMUNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298690 | |

| Record name | butanoic acid, 4-[(4-methylphenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18850-48-1 | |

| Record name | NSC125379 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | butanoic acid, 4-[(4-methylphenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-methylphenyl)sulfanyl]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene](/img/structure/B98387.png)